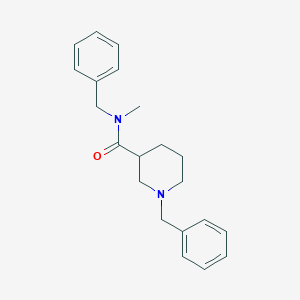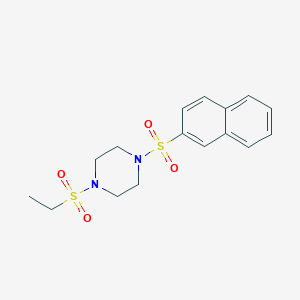
1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It has been widely used in scientific research due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine is complex and not fully understood. It is known to act as a partial agonist at the 5-HT1A receptor, which leads to the activation of the G protein-coupled receptor signaling pathway. This results in the modulation of various physiological processes, including neurotransmitter release, ion channel activity, and gene expression.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to increase serotonin levels in the brain, which can lead to changes in mood and behavior. This compound has also been shown to decrease body temperature and increase heart rate and blood pressure. Additionally, this compound has been shown to have anxiogenic effects, which may be related to its partial agonist activity at the 5-HT1A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine in lab experiments is its ability to selectively target the 5-HT1A receptor. This allows researchers to study the specific effects of serotonin on this receptor, which is involved in a range of physiological processes. However, one limitation of using this compound is its potential for off-target effects, as it has been shown to interact with other receptors in addition to the 5-HT1A receptor.
Orientations Futures
There are several future directions for research on 1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine. One area of focus could be the development of more selective agonists or antagonists for the 5-HT1A receptor, which could provide more specific tools for studying the serotonergic system. Additionally, further research could be done to elucidate the mechanisms underlying the anxiogenic effects of this compound, which could have implications for the treatment of anxiety disorders. Finally, the potential off-target effects of this compound could be further investigated to better understand its overall pharmacological profile.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to study the serotonergic system. Its unique chemical structure and pharmacological properties have made it a valuable tool for investigating the effects of serotonin on various physiological processes. While there are limitations to its use, this compound has provided valuable insights into the complex mechanisms underlying neurotransmitter signaling. Future research on this compound and related compounds could lead to new treatments for a range of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine involves the reaction of 1-benzoylpiperazine with 2,3-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified by recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
1-Benzoyl-4-(2,3-dimethoxybenzoyl)piperazine has been used extensively in scientific research as a tool to study the serotonergic system. It has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been used to study the effects of serotonin on the cardiovascular system, as well as its role in the regulation of body temperature and appetite.
Propriétés
Formule moléculaire |
C20H22N2O4 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-10-6-9-16(18(17)26-2)20(24)22-13-11-21(12-14-22)19(23)15-7-4-3-5-8-15/h3-10H,11-14H2,1-2H3 |
Clé InChI |
IVHUAIWFHNBLMN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B246865.png)

![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)

![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B246873.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)